(2-Amino-6-bromopyridin-4-YL)acetic acid
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Overview
Description
(2-Amino-6-bromopyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, featuring both amino and bromine substituents on the pyridine ring, along with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-6-bromopyridin-4-YL)acetic acid typically involves the bromination of 2-amino-4-pyridineacetic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-6-bromopyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted pyridine derivatives
- Nitro or amino derivatives
- Coupled products with various aromatic or aliphatic groups .
Scientific Research Applications
(2-Amino-6-bromopyridin-4-YL)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential anti-HIV agents.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands due to its structural features.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Amino-6-bromopyridin-4-YL)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can vary, but often include modulation of enzymatic activity or receptor signaling .
Comparison with Similar Compounds
- ®-2-amino-2-(5-bromopyridin-2-yl)acetic acid
- 2-(6-Bromopyridin-2-yl)acetic acid
- 2-amino-6-bromopyridine
Comparison:
- Structural Differences: While these compounds share a similar pyridine core, the position and nature of substituents can vary, leading to differences in reactivity and application.
- Unique Features: (2-Amino-6-bromopyridin-4-YL)acetic acid is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity in biological systems .
Properties
Molecular Formula |
C7H7BrN2O2 |
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Molecular Weight |
231.05 g/mol |
IUPAC Name |
2-(2-amino-6-bromopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChI Key |
LSSUYBSPTHSITB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)Br)CC(=O)O |
Origin of Product |
United States |
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